6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
Historical Background and Development
The development of this compound emerged from the broader exploration of pyrido[4,3-d]pyrimidine derivatives that began gaining significant attention in the pharmaceutical and chemical research communities. The compound was first documented in chemical databases in 2005, with its initial registration in PubChem occurring on March 26, 2005. The systematic study of pyrido[4,3-d]pyrimidines as a class has roots in the mid-20th century research on bicyclic nitrogen heterocycles, particularly following the recognition of pyrimidine derivatives as essential components of nucleic acids and their potential therapeutic applications.
The specific synthesis and characterization of this benzyl-substituted derivative represent part of a larger research effort to explore structure-activity relationships within the pyrido[4,3-d]pyrimidine scaffold. Historical patent literature from the 1960s demonstrates early interest in tetrahydropyrido[4,3-d]pyrimidine derivatives, with various substitution patterns being investigated for their potential pharmaceutical properties. The compound's development was further accelerated by advances in synthetic methodologies that allowed for more efficient construction of the fused ring system and selective functionalization at specific positions.
Research efforts in the late 20th and early 21st centuries focused on understanding the structural requirements for biological activity within this chemical class. The introduction of benzyl substitution at the 6-position was identified as a key structural modification that could influence both the chemical stability and biological properties of the parent pyrido[4,3-d]pyrimidine framework. The compound has since become an important reference molecule for comparative studies within the pyrido[4,3-d]pyrimidine family, with its well-defined structure serving as a benchmark for evaluating the effects of various substitutions and modifications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple important chemical motifs within a single molecular framework. The pyrido[4,3-d]pyrimidine core represents a fascinating example of fused ring systems where the nitrogen atoms are positioned to create distinct electronic and steric environments. This arrangement provides a versatile platform for chemical modifications and interactions with biological targets, making it particularly valuable for medicinal chemistry applications.
The compound exemplifies the broader importance of bicyclic nitrogen heterocycles in pharmaceutical research. Heterocyclic compounds, particularly those containing pyrimidine rings, have demonstrated remarkable therapeutic potential across multiple disease areas. The pyrido[4,3-d]pyrimidine scaffold has been associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The specific structural features of this compound, including the tetrahydro configuration and the benzyl substitution, contribute to its unique position within this important class of molecules.
From a synthetic chemistry perspective, the compound serves as an excellent model for studying the reactivity patterns and chemical transformations characteristic of fused pyridine-pyrimidine systems. The presence of multiple nitrogen atoms creates opportunities for diverse coordination chemistry and hydrogen bonding interactions. The carbonyl groups at positions 2 and 4 provide additional sites for chemical modification and molecular recognition, while the benzyl group introduces hydrophobic interactions that can significantly influence the compound's physical and biological properties.
The molecule also demonstrates the principle of structural diversity within heterocyclic chemistry, where small modifications to a core scaffold can lead to dramatically different properties. Recent research has shown that pyrido[4,3-d]pyrimidine derivatives exhibit significant variations in their biological activities depending on their substitution patterns. This compound thus represents an important reference point for understanding structure-activity relationships within this chemical class.
Classification and Nomenclature
The systematic classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for fused heterocyclic systems. The compound belongs to the broader class of pyridopyrimidines, specifically the pyrido[4,3-d]pyrimidine subfamily, which indicates the specific fusion pattern between the pyridine and pyrimidine rings. The numerical designation [4,3-d] describes the precise connectivity pattern where the pyridine ring is fused to positions 4 and 3 of the pyrimidine ring system.
Table 1: Chemical Classification and Identification Data
The nomenclature system for this compound requires careful attention to several structural elements. The "6-benzyl" designation indicates that a benzyl group (phenylmethyl) is attached to the nitrogen atom at position 6 of the tetrahydropyridine ring. The "5,6,7,8-tetrahydro" prefix specifies that the pyridine portion of the fused system is partially saturated with hydrogen atoms at these four positions, distinguishing it from the fully aromatic pyrido[4,3-d]pyrimidine parent structure.
The "2,4(1H,3H)-dione" suffix indicates the presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring, with the notation (1H,3H) specifying that hydrogen atoms are present at nitrogen positions 1 and 3. This nomenclature system allows for precise identification of the compound and distinguishes it from other isomeric forms and substitution patterns within the pyrido[4,3-d]pyrimidine family.
Alternative naming systems and synonyms for this compound include variations that emphasize different aspects of its structure. The compound may also be referred to using simplified names that focus on the key structural features, though the systematic International Union of Pure and Applied Chemistry name remains the standard for scientific communication and database registration.
Related Pyrido[4,3-d]pyrimidine Derivatives
The structural landscape surrounding this compound includes numerous related derivatives that share the common pyrido[4,3-d]pyrimidine core but differ in their substitution patterns, saturation levels, and functional group arrangements. Understanding these relationships provides important context for the unique properties and potential applications of the target compound. The pyrido[4,3-d]pyrimidine scaffold has been extensively explored through systematic structural modifications, leading to libraries of compounds with diverse biological activities.
Recent research has identified several closely related derivatives with significant biological activity. Novel pyrido[4,3-d]pyrimidine analogs have been designed and synthesized as potential sterol 14α-demethylase inhibitors, demonstrating the therapeutic potential of this structural class. These compounds exhibited good fungicidal activities against various pathogenic organisms, with some derivatives showing superior performance compared to commercial fungicides. The structural variations among these related compounds include different aromatic substitutions, varied alkyl chains, and modifications to the carbonyl functionalities.
Table 2: Selected Related Pyrido[4,3-d]pyrimidine Derivatives and Their Key Features
The comparison with isomeric pyrido[3,4-d]pyrimidines reveals important structural distinctions that influence both chemical reactivity and biological activity. While pyrido[3,4-d]pyrimidine derivatives have also shown promise as kinase inhibitors and therapeutic agents, the specific [4,3-d] fusion pattern in the target compound creates a different electronic environment and spatial arrangement of functional groups. This isomeric relationship highlights the importance of precise structural definition in heterocyclic chemistry.
Patent literature reveals extensive exploration of tetrahydropyrido[4,3-d]pyrimidine derivatives with various substitution patterns at different positions of the ring system. These investigations have demonstrated that modifications at the 6-position, such as the benzyl group in the target compound, can significantly influence both chemical stability and biological activity. The presence of the benzyl substituent introduces additional hydrophobic interactions and may affect the compound's ability to interact with biological targets.
The relationship between structure and function in this family of compounds has been further elucidated through biopharmaceutical profiling studies. These investigations have shown that substitution patterns significantly affect solubility, permeability, and metabolic stability. The specific combination of the 6-benzyl substitution and the 2,4-dione functionality in the target compound represents a unique balance of these properties, distinguishing it from other family members.
Overview of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine scaffold represents a fundamental structural framework in heterocyclic chemistry, characterized by the fusion of pyridine and pyrimidine rings in a specific geometric arrangement. This bicyclic system creates a unique electronic environment that has proven valuable for diverse chemical and biological applications. The scaffold's significance extends beyond its role as a simple structural motif, serving as a platform for the development of compounds with remarkable therapeutic potential and synthetic utility.
The electronic properties of the pyrido[4,3-d]pyrimidine core arise from the strategic positioning of nitrogen atoms within the fused ring system. The pyrimidine portion contributes two nitrogen atoms at positions 1 and 3, while the pyridine ring adds an additional nitrogen at position 8 (using the standard numbering system for this fused system). This arrangement creates distinct regions of electron density and electrostatic potential that influence both chemical reactivity and molecular recognition processes. The resulting electronic distribution makes the scaffold particularly suitable for interactions with biological targets, including enzymes and receptors.
Synthetic methodologies for constructing the pyrido[4,3-d]pyrimidine scaffold have evolved significantly over the past several decades. Traditional approaches involve the fusion of pre-formed pyridine or pyrimidine rings, while more recent strategies employ multicomponent reactions that build both rings simultaneously. The versatility of these synthetic approaches allows for the introduction of diverse functional groups at specific positions, enabling systematic structure-activity relationship studies and the development of compounds with tailored properties.
The biological relevance of the pyrido[4,3-d]pyrimidine scaffold has been demonstrated across multiple therapeutic areas. Compounds containing this structural framework have shown activity as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The scaffold's ability to mimic or interact with natural purines and pyrimidines contributes to its biological activity, while its synthetic accessibility makes it an attractive target for pharmaceutical development. Recent advances in understanding the structure-activity relationships within this chemical class have further enhanced its value as a medicinal chemistry platform.
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are significantly influenced by the degree of saturation and the nature of substituents attached to the core structure. The tetrahydro configuration present in many derivatives, including the target compound, generally improves solubility and metabolic stability compared to fully aromatic systems. This enhanced pharmacological profile, combined with the scaffold's inherent biological activity, makes pyrido[4,3-d]pyrimidine derivatives particularly attractive for drug development applications.
Eigenschaften
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326252 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135481-57-1 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzylamine derivative, the compound can be synthesized through a series of condensation and cyclization reactions involving intermediates like dihydropyrimidines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrido[4,3-d]pyrimidine ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
P2X3 Receptor Antagonism
- The compound is primarily noted for its role in the discovery and optimization of quinazolinones as new P2X3 receptor antagonists. P2X3 receptors are implicated in various pain pathways and inflammatory processes, making them a target for pain management therapies. The inhibition of these receptors can potentially lead to novel analgesics that are effective without the side effects associated with traditional opioids .
-
Anticancer Activity
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that tetrahydropyrido-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
-
Neuroprotective Effects
- There is emerging evidence supporting the neuroprotective effects of similar pyrimidine compounds. These effects are thought to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Positional Isomers: Pyrido[3,4-d] vs. Pyrido[4,3-d] Systems
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 62459-02-3): Shares the same molecular formula (C₁₄H₁₅N₃O₂) and weight (257.29) as the target compound but differs in the fusion position of the pyridine and pyrimidine rings ([3,4-d] vs. [4,3-d]) . For instance, synthetic routes for the [3,4-d] isomer involve urea and sodium methoxide in methanol under reflux , whereas the [4,3-d] isomer may require modified MCR conditions .
Substituted Derivatives with Enhanced Bioactivity
Delocamten (Cardiac Myosin Inhibitor):
- A fluorinated derivative: (6S,7S)-6-fluoro-7-(2-fluoro-5-methylphenyl)-3-(oxan-4-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione .
- The introduction of fluoro and methylphenyl groups enhances its specificity as a cardiac myosin inhibitor, demonstrating the impact of substituents on target binding .
- Compared to the benzyl group in the target compound, these substituents increase lipophilicity and metabolic stability.
- 6-(Hydroxybenzoyl)pyrido[2,3-d]pyrimidines (e.g., 6a–d): Derivatives such as 6a (6-(2-hydroxy-5-methylbenzoyl)-1-methyl-) exhibit HOMO-LUMO gaps of 3.93–4.10 eV, as determined by DFT calculations .
Pyrimido[4,5-d]pyrimidine Analogs
- 6-Benzyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Features a pyrimido[4,5-d]pyrimidine core instead of a pyrido[4,3-d] system. Molecular weight (368.82 g/mol) is higher due to the 4-chlorophenyl group, which introduces electron-withdrawing effects and enhances herbicidal activity via π–π interactions with enzymes like protoporphyrinogen oxidase (PPO) .
Herbicidal Pyrido[2,3-d]pyrimidines
- 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) :
Biologische Aktivität
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 243.29 g/mol. Its structure features a pyrido-pyrimidine core that is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds in the pyrido[4,3-d]pyrimidine class exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance:
- Dihydrofolate Reductase Inhibition : This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibitors of DHFR can effectively reduce the growth of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
- Tyrosine Kinase Activity : Certain analogs of this compound have demonstrated inhibition of tyrosine kinases involved in cancer signaling pathways. This suggests a potential role in the treatment of cancers that are driven by aberrant kinase activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Case Study 1: Inhibition of DHFR
A study conducted by Gangjee et al. demonstrated that a series of pyrido[2,3-d]pyrimidines exhibited selective inhibition against pathogenic DHFR variants with IC50 values as low as 0.172 μM. This selectivity was attributed to structural modifications around the pyrimidine ring that enhanced binding affinity .
Case Study 2: Anticancer Efficacy
In vitro tests on human cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-benzyl-tetrahydropyrido[4,3-d]pyrimidine-dione derivatives, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with benzylamine derivatives. For example, alkylation of 6-amino-pyrimidine intermediates (e.g., using ethyl iodide or benzyl chlorides) in DMF or THF under basic conditions (e.g., K₂CO₃ or triethylamine) yields target compounds . Characterization relies on ¹H/¹³C NMR to confirm regioselectivity (e.g., benzyl group integration at δ 4.0–5.0 ppm) and LCMS for molecular ion verification (e.g., [M+H]⁺ at m/z 257–325) .
Q. How can researchers confirm the structural integrity of the fused pyrido-pyrimidine ring system?
- Methodological Answer : X-ray crystallography is critical for resolving ambiguities in fused-ring systems. For example, crystal structures reveal planar arrangements of the pyrido-pyrimidine core (r.m.s. deviation <0.01 Å) and dihedral angles between substituents (e.g., 64–81° for benzyl/fluorophenyl groups), validated via diffraction data (R-factor <0.07) . IR spectroscopy (e.g., carbonyl stretches at 1630–1680 cm⁻¹) and 2D NMR (e.g., NOESY for spatial proximity) supplement structural confirmation .
Q. What solvent systems are optimal for recrystallizing this compound, and how does solubility affect reaction design?
- Methodological Answer : The compound shows limited solubility in polar solvents (e.g., water, ethanol) but dissolves in dichloromethane or DMF . Recrystallization from ethanol/THF mixtures (1:3 v/v) yields high-purity crystals. Solubility challenges in aqueous media necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation reactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like eEF-2K or kinase domains. For example, substituent modifications (e.g., fluorophenyl or methyl groups) improve hydrophobic interactions in ATP-binding pockets, validated by IC₅₀ shifts in enzymatic assays . DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .
Q. What strategies resolve contradictory NMR data between synthetic batches (e.g., unexpected splitting patterns)?
- Methodological Answer : Contradictions often arise from rotamers (e.g., restricted rotation of the benzyl group) or polymorphism . Variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) collapses splitting by accelerating rotational exchange. HPLC purity assays (>98%) and NOE experiments distinguish structural isomers from impurities .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) stabilize the crystal lattice, and how can this inform formulation studies?
- Methodological Answer : Crystal packing analysis reveals N–H⋯F and C–H⋯O interactions (bond distances 2.8–3.2 Å) that enhance thermal stability (TGA decomposition >200°C). These interactions guide co-crystal design with excipients (e.g., succinic acid) to improve bioavailability .
Q. What in vitro assays are suitable for evaluating kinase inhibition, and how are IC₅₀ values interpreted?
- Methodological Answer : Kinase-Glo® luminescent assays measure ATP depletion in dose-response curves (1–100 µM). For example, derivatives with electron-withdrawing substituents (e.g., 6-fluoro) show IC₅₀ values 10-fold lower than parent compounds. Data normalization to positive controls (e.g., staurosporine) ensures reproducibility .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction times from hours to minutes while maintaining yields >85% .
- Contradictory Data : Cross-validate NMR assignments with HSQC/HMBC to resolve signal overlaps in crowded regions (e.g., δ 7.0–8.5 ppm) .
- Biological Assays : Include cell permeability assays (Caco-2 monolayers) to distinguish target engagement from off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
